molecular formula C6H5ClO2 B041787 Chlorohydroquinone CAS No. 615-67-8

Chlorohydroquinone

Cat. No. B041787
CAS RN: 615-67-8
M. Wt: 144.55 g/mol
InChI Key: AJPXTSMULZANCB-UHFFFAOYSA-N
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Description

Chlorohydroquinone is a chlorinated derivative of hydroquinone, which is a type of phenolic compound. It is an intermediate in the degradation of various chlorinated organic compounds and has been studied for its role in microbial degradation pathways. The compound has been identified as a product and reactant in various enzymatic and photochemical reactions, indicating its significance in both biological and environmental processes .

Synthesis Analysis

The synthesis of chlorohydroquinone can occur through microbial processes. For instance, Rhodococcus chlorophenolicus has been shown to convert tetrachlorohydroquinone to trihydroxybenzene through a series of reductive dechlorination steps, indicating a potential pathway for the synthesis of chlorohydroquinone . Additionally, basidiomycete fungi have been found to produce chlorinated hydroquinone metabolites, which can be further transformed by anaerobic bacteria, suggesting another route of synthesis in natural environments .

Molecular Structure Analysis

The molecular structure of chlorohydroquinone derivatives has been elucidated using various spectroscopic techniques. For example, chloroquinoline derivatives, which are structurally related to chlorohydroquinone, have been analyzed using FT-IR, NMR, and mass spectrometry, providing insights into the structural characteristics of chlorinated hydroquinones .

Chemical Reactions Analysis

Chlorohydroquinone undergoes a variety of chemical reactions, including reductive dehalogenation, which is a key step in the degradation of chlorinated phenolic compounds. Enzymes from Sphingomonas chlorophenolica and Phanerochaete chrysosporium have been shown to catalyze the conversion of tetrachlorohydroquinone to less chlorinated derivatives, demonstrating the chemical reactivity of chlorohydroquinone in biological systems . Photochemical reactions involving chloranil, a tetrachloro-1,4-benzoquinone, have also been reported to produce chlorohydroquinone as a product, highlighting its formation in abiotic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorohydroquinone are influenced by its chlorinated structure. The presence of chlorine atoms can affect the compound's reactivity, solubility, and potential interactions with other molecules. For instance, the reaction mechanism between tetrachloro-o-benzoquinone and N-methyl benzohydroxamic acid has been studied, providing insights into the reactivity of chlorinated quinones and their potential applications in detoxification processes . Additionally, the antimicrobial and antioxidant properties of chlorogenic acid, a related compound, suggest that chlorohydroquinones may also possess similar bioactive properties .

Scientific Research Applications

  • Photolysis Research : Chlorohydroquinone undergoes photolysis, producing p-benzoquinone and 3-hydroxy-2,4-cyclopentadiene-1-ylidenemethanone (Akai, Kudoh, & Nakata, 2005). Additionally, its photolysis in aqueous solution leads to the formation of hydroquinone (QH2), chlorobenzoquinone (QCl), benzoquinone (Q), and chlorohydroxybenzoquinone (QOHCl) (Rossi, Tournebize, & Boule, 1995).

  • Biochemical Pathways : The gene linE, involved in the degradation of chlorohydroquinone, is crucial in the ring cleavage pathway for aromatic compounds, specifically the hydroquinone pathway (Miyauchi, Adachi, Nagata, & Takagi, 1999).

  • Natural Product Synthesis : Chlorohydroquinone tetramer, known as russuphelol, is a natural product with stable enantiomeric conformations. It can be synthesized through a six-step process with an overall yield of 14% (Salih & Beaudry, 2014).

  • Environmental Applications : During the electro-Fenton degradation of antimicrobials triclosan and triclocarban, chlorohydroquinone is produced (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

  • Photocatalytic Degradation Studies : Photocatalytic degradations of 2- and 3-chlorophenol in TiO2 aqueous suspensions at 340 nm produce chlorohydroquinone (D'Oliveira, Al-Sayyed, & Pichat, 1990).

Safety And Hazards

Chlorohydroquinone is considered hazardous. It is toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chlorobenzene-1,4-diol
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InChI

InChI=1S/C6H5ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
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InChI Key

AJPXTSMULZANCB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)Cl)O
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Molecular Formula

C6H5ClO2
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DSSTOX Substance ID

DTXSID4060656
Record name Chlorohydroquinone
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Molecular Weight

144.55 g/mol
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Physical Description

White to light tan solid; [Hawley] Light brown powder; [MSDSonline]
Record name Chlorohydroquinone
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Boiling Point

263 °C
Record name CHLOROHYDROQUINONE
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Solubility

VERY SOL IN WATER AND ALC, SLIGHTLY SOL IN ETHER
Record name CHLOROHYDROQUINONE
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Product Name

Chlorohydroquinone

Color/Form

WHITE TO LIGHT-TAN FINE CRYSTALS

CAS RN

615-67-8
Record name Chlorohydroquinone
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Melting Point

100 °C
Record name CHLOROHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,020
Citations
PB John - Journal of the Chemical Society, Perkin Transactions 2, 1994 - pubs.rsc.org
Hydroquinone is converted quantitatively into benzoquinone by nitrous acid in air-saturated aqueous acid solution, by a process which is kinetically first order, whether or not the nitrous …
Number of citations: 20 pubs.rsc.org
N Akai, S Kudoh, M Nakata - Journal of Photochemistry and Photobiology …, 2005 - Elsevier
… of chlorohydroquinone originates from tunneling, we performed a similar experiment for … chlorohydroquinone. The observed infrared spectrum of deuterated chlorohydroquinone is very …
Number of citations: 24 www.sciencedirect.com
KC Yanık-Yıldırım, OK Phul, OS Roth… - Applied and …, 2022 - Am Soc Microbiol
Toluene o-xylene monooxygenase (ToMO) was found to oxidize chlorobenzene to form 2-chlorophenol (2-CP, 4%), 3-CP (12%), and 4-CP (84%) with a total product formation rate of …
Number of citations: 2 journals.asm.org
Y Sakurai, S Sakaguchi, Y Ishii - Tetrahedron letters, 1999 - Elsevier
Carbonylation of terminal alkynes was performed using a new triple catalytic system, Pd(II)/chlorohydroquinone/NPMoV, under carbon monoxide and oxygen. For instance, …
Number of citations: 72 www.sciencedirect.com
V Hariharan, NPS Prabu… - Molecular Crystals and …, 2014 - Taylor & Francis
A novel linear double hydrogen-bonded liquid crystalline material is designed and isolated. The ingredients of the mesogens synthesized are chloro hydroquinone (ClHQ) and pn …
Number of citations: 2 www.tandfonline.com
VL Novikov, NN Balaneva, OP Shestak… - Russian Chemical …, 2016 - Springer
… ) of chlorohydroquinone and 2,3 di chlorohydroquinone, respectively, with dichloromaleic anhydride. The first synthesis of 5,8 dihydroxy 1,4 naph thoquinone (naphthazarin) via …
Number of citations: 4 link.springer.com
S Ding, P Tan, J Wen, T Li, W Wang - Science of The Total Environment, 2022 - Elsevier
As a member of chlorophenolic compounds, 2-chlorohydroquinone (H 2 QCl) has been widely used as intermediates in various chemical industries and leaded to serious threat on the …
Number of citations: 6 www.sciencedirect.com
A Rossi, A Tournebize, P Boule - Journal of Photochemistry and …, 1995 - Elsevier
… Chlorohydroquinone is one of the main products formed in … results from the photolysis of chlorohydroquinone, but such a … the photoproducts of chlorohydroquinone and to propose a …
Number of citations: 18 www.sciencedirect.com
Y Su, L Chen, B Bandy, J Yang - The open microbiology journal, 2008 - ncbi.nlm.nih.gov
Pentachlorophenol 4-monooxygenase (PcpB) catalyzes the hydroxylation of pentachlorophenol in the pentachlorophenol biodegradation pathway in Sphingobium chlorophenolicum. …
Number of citations: 11 www.ncbi.nlm.nih.gov
T Yokota, Y Sakurai, S Sakaguchi, Y Ishii - Tetrahedron letters, 1997 - Elsevier
Cyclotrimerization of internal and terminal alkynes was performed using a new triple catalytic system, Pd(II)/chlorohydroquinone/NPMoV, under atmospheric oxygen. Internal alkynes …
Number of citations: 41 www.sciencedirect.com

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